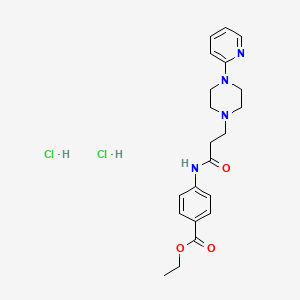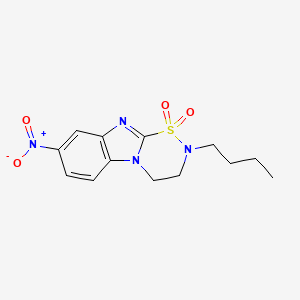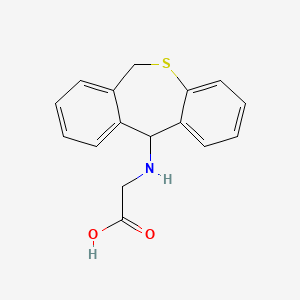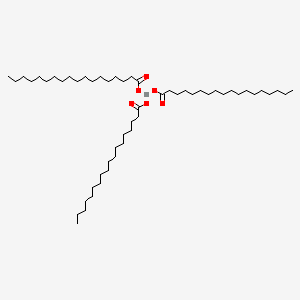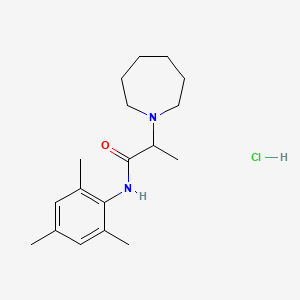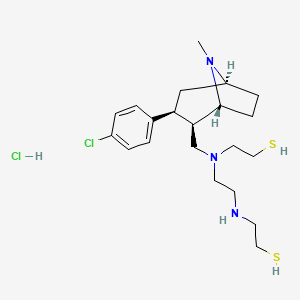
Trodat 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trodat 1, also known as technetium-99m labeled tropane derivative, is a radiopharmaceutical compound used primarily for imaging dopamine transporters in the brain. It is particularly significant in the diagnosis and monitoring of Parkinson’s disease and other neurodegenerative disorders. This compound binds to dopamine transporters located on the presynaptic nerve endings in the striatum, allowing for visualization of dopamine transporter integrity through single photon emission computed tomography (SPECT) imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of technetium-99m labeled Trodat 1 involves the radiolabeling of the tropane derivative with technetium-99m. The process typically includes the following steps:
Acidic Hydrolysis: The bisaminebisTrtiol (N2TrS2) compound undergoes acidic hydrolysis to obtain the precursor.
Industrial Production Methods
In industrial settings, the preparation of technetium-99m labeled this compound is streamlined using a kit formulation. The kit contains all necessary reagents in a lyophilized form, which can be reconstituted with sterile sodium pertechnetate injection. This method ensures reproducibility, high radiochemical yield, and purity .
Análisis De Reacciones Químicas
Types of Reactions
Trodat 1 primarily undergoes radiolabeling reactions with technetium-99m. The compound does not typically undergo oxidation, reduction, or substitution reactions in its application as a radiopharmaceutical.
Common Reagents and Conditions
Conditions: Radiolabeling is performed at 100°C for 30 minutes, followed by purification using HPLC or Sep-Pak cartridge.
Major Products Formed
The major product formed from the radiolabeling reaction is technetium-99m labeled this compound, which is used for SPECT imaging .
Aplicaciones Científicas De Investigación
Trodat 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled compound for studying the binding affinity and selectivity of dopamine transporters.
Biology: Helps in understanding the distribution and density of dopamine transporters in the brain.
Medicine: Primarily used for diagnosing and monitoring Parkinson’s disease and other neurodegenerative disorders through SPECT imaging
Industry: Employed in the production of radiopharmaceutical kits for clinical use.
Mecanismo De Acción
Trodat 1 exerts its effects by binding selectively to dopamine transporters located on the presynaptic nerve endings in the striatum. This binding allows for the visualization of dopamine transporter integrity through SPECT imaging. The molecular target of this compound is the dopamine transporter protein, which plays a crucial role in regulating extracellular dopamine levels .
Comparación Con Compuestos Similares
Trodat 1 is unique in its ability to bind selectively to dopamine transporters and provide high-quality SPECT imaging for the diagnosis of Parkinson’s disease. Similar compounds include:
Ioflupane (I-123): Another radiopharmaceutical used for imaging dopamine transporters, but labeled with iodine-123 instead of technetium-99m.
Fluorodopa (F-18): A positron emission tomography (PET) imaging agent used for studying dopamine synthesis and metabolism.
Compared to these compounds, this compound offers advantages such as the widespread availability of technetium-99m and the ability to stock cold kits for easy preparation .
Propiedades
Número CAS |
675825-78-2 |
|---|---|
Fórmula molecular |
C21H35Cl2N3S2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21+;/m0./s1 |
Clave InChI |
HZDNFBVWGKDFIP-GCMGGMMESA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



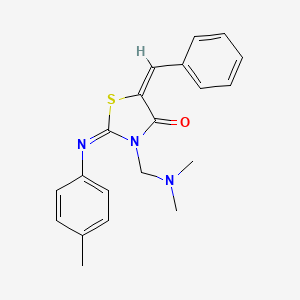
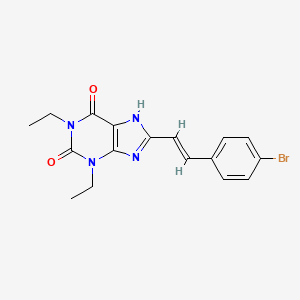

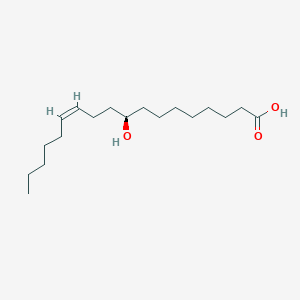
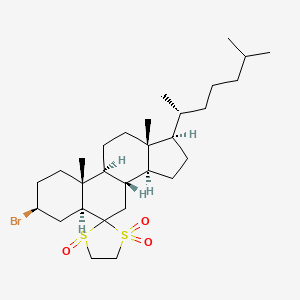
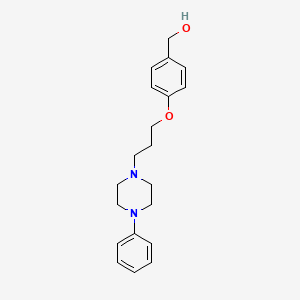
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
